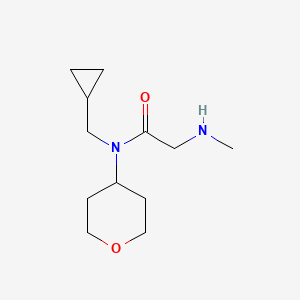

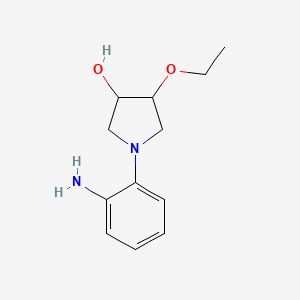

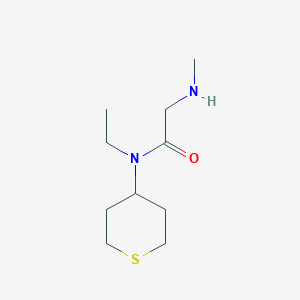

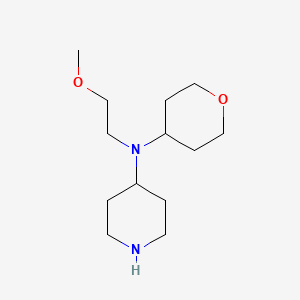

1-(2-Aminophenyl)-4-ethoxypyrrolidin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the ethoxy group, and the attachment of the aminophenyl group. The exact methods would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrogen in the pyrrolidine ring and the oxygen in the ethoxy group could lead to interesting interactions, such as hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amino group is a common site of reactivity in many chemical reactions, as is the hydroxyl group. The ethoxy group could also participate in reactions, particularly those involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amino and hydroxyl groups could make it somewhat soluble in water, while the nonpolar ethoxy group and benzene ring could make it soluble in organic solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Arylpyrrolidine Carboxamides : Smolobochkin et al. (2017) reported the synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed cyclization, highlighting a novel approach for synthesizing compounds containing the aminophenol moiety under mild conditions. This method provides access to target compounds with good to high yields, emphasizing the versatility of aminophenyl-ethoxypyrrolidinol derivatives in synthetic organic chemistry Smolobochkin et al., 2017.

Biomedical Applications

- Antimicrobial and Antifungal Activity : The synthesis and evaluation of polymer-drug conjugates incorporating similar structures have demonstrated antimicrobial and antifungal activities, suggesting potential biomedical applications, particularly in drug delivery systems Damaceanu et al., 2012.

Materials Science

- Fluorescent Markers from Industrial Waste : Pelizaro et al. (2019) assessed the toxicity and cytotoxicity of fluorescent markers derived from cardanol and glycerol, showcasing the use of aminophenyl-ethoxypyrrolidinol derivatives in developing fluorescent biomarkers for biodiesel quality control. These findings highlight the environmental and green chemistry aspects of using industrial waste to create valuable materials Pelizaro et al., 2019.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-aminophenyl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-6-4-3-5-9(10)13/h3-6,11-12,15H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBSRHAZQBBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)